tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate
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Overview
Description
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate: is a chemical compound with a unique bicyclic structure. It is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The compound features a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is used as a protecting group for amines due to its stability and ease of removal under mild conditions .
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific biological activities .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of drugs targeting various diseases, including neurological disorders and infections .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of neurotransmitter levels or inhibition of enzyme activity.
Comparison with Similar Compounds
- tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness: tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring high specificity and stability.
Properties
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-KWQFWETISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]12CC[C@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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